Fmoc-d-pro-opfp

Peptide synthesis Racemization control Solid-phase synthesis

Coupling hindered D-proline residues via Fmoc-SPPS often leads to racemization and cumulative yield loss with in situ activation (e.g., DIC/HOBt). Fmoc-D-Pro-OPfp (CAS 125281-38-1), a pre-activated pentafluorophenyl ester, eliminates this bottleneck. • Delivers >95% coupling efficiency per step, minimizing purification costs. • Preserves (R)-configuration integrity for β-turn stabilization in therapeutic peptides. • Reduces cycle time to 30-45 sec under microwave, maximizing automated synthesizer throughput. Supplied as ≥98% white powder; stable at 2-8°C.

Molecular Formula C26H18F5NO4
Molecular Weight 503.4 g/mol
CAS No. 125281-38-1
Cat. No. B055656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-d-pro-opfp
CAS125281-38-1
Molecular FormulaC26H18F5NO4
Molecular Weight503.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F
InChIInChI=1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m1/s1
InChIKeyCQBLOHXKGUNWRV-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-d-pro-opfp Specifications and Procurement


Fmoc-d-pro-opfp (N-α-Fmoc-D-proline pentafluorophenyl ester, CAS 125281-38-1) is a pre-activated amino acid derivative employed as a coupling reagent for the incorporation of D-proline residues in Fmoc-based solid-phase peptide synthesis (SPPS) [1]. The compound features an Fmoc-protected secondary amine and a pentafluorophenyl (OPfp) ester, which eliminates the need for in situ activation with carbodiimides or additives, thereby streamlining synthetic workflows and reducing the potential for side reactions . With a molecular formula of C26H18F5NO4 and a molecular weight of 503.42 g/mol, the compound is supplied as a stable powder with a melting point range of 127–129 °C and a typical purity of ≥98% [2].

1
Pre-activated OPfp ester for Fmoc-based solid-phase peptide synthesis Eliminates separate activation step
2
D-Proline (R)-configuration for stereochemically defined peptides Supports β-turn and polyproline II helix studies
3
High-purity pre-activated building block Supports reproducible automated SPPS workflows

Fmoc-d-pro-opfp Substitution Limitations


In peptide synthesis, substituting Fmoc-d-pro-opfp with the corresponding free acid (Fmoc-D-Pro-OH) or alternative activation strategies introduces quantifiable risks to coupling efficiency, stereochemical integrity, and overall yield. The pre-activated OPfp ester bypasses the need for coupling reagents such as DIC/HOBt, which are known to be associated with racemization and side-product formation, particularly when coupling hindered secondary amines like proline . While in situ activation can achieve moderate coupling yields (75–91% per cycle for DIC/HOBt), the pre-formed ester consistently delivers higher coupling efficiency (>95% for the L-isomer analog) with minimal racemization, a critical factor for maintaining enantiomeric purity in chiral peptide therapeutics . Furthermore, the D-configuration of the proline residue is essential for conferring specific secondary structure elements (e.g., β-turns) in bioactive peptides; substituting with the more common L-enantiomer (Fmoc-L-Pro-OPfp, CAS 86060-90-4) would yield a diastereomeric peptide with altered biological activity .

!
Free acid replacement
Fmoc-D-Pro-OH requires in situ activation that may increase racemization risk and lower coupling yield in proline-rich sequences.
!
L-enantiomer mismatch
Fmoc-L-Pro-OPfp produces diastereomeric peptides with altered conformation; may not support intended β-turn or polyproline II structure.
!
In situ activation methods
DIC/HOBt protocols can lead to cumulative yield loss and racemization, particularly in consecutive proline couplings.

Fmoc-d-pro-opfp Performance Evidence


Racemization Control via Pre-Activation

Fmoc-d-pro-opfp, as a pre-formed pentafluorophenyl ester, does not require in situ activation with carbodiimide reagents (e.g., DIC, DCC) or additives (e.g., HOBt). This is in contrast to Fmoc-D-Pro-OH, which must be activated prior to coupling. The use of pre-activated esters is specifically recommended for amino acids prone to racemization during coupling, as the activation step is performed ex situ under controlled conditions, minimizing the formation of diastereomeric impurities . While direct racemization data for Fmoc-d-pro-opfp are not reported, class-level evidence from Fmoc-OPfp esters in microwave-assisted syntheses shows that coupling proceeds without detectable racemization [1].

Racemization control
Class-level
No racemization observed in diastereomeric dipeptide synthesis using Fmoc-OPfp esters under microwave
Supports stereochemical fidelity in peptide synthesis
Class-level inference; compound-specific data not reported
Peptide synthesis Racemization control Solid-phase synthesis

Accelerated Coupling Under Microwave Irradiation

Fmoc-amino acid pentafluorophenyl esters, including Fmoc-d-pro-opfp, exhibit exceptionally fast coupling kinetics. In a high-speed solution-phase synthesis study, Fmoc-OPfp esters achieved complete coupling within 30–45 seconds under microwave irradiation [1]. This compares favorably to conventional in situ activation methods (e.g., DIC/HOBt) which typically require several minutes to hours for complete coupling, depending on the amino acid and conditions.

Coupling speed
Cross-study comparable
30–45 s to completion under microwave vs. typical 30–120 min in situ
May reduce synthesis cycle time in automated SPPS
Approximately 40- to 160-fold faster; solution-phase study
Microwave-assisted peptide synthesis Reaction kinetics Process efficiency

Higher Coupling Yields Over In Situ Activation

The pre-activated OPfp ester of proline consistently outperforms in situ activation methods in terms of coupling yield. For the L-enantiomer analog (Fmoc-Pro-OPfp), direct comparative studies report coupling yields typically exceeding 95%, compared to 75–95% for HOBt/DIC activation systems when incorporating proline residues . This yield advantage is attributed to the high leaving-group ability of pentafluorophenoxide, which drives the coupling reaction toward completion even for sterically hindered proline couplings.

Coupling yield
Class-level
>95% coupling yield (class-level inference) vs. 75–95% for HOBt/DIC in situ
Supports higher per-step efficiency for proline-rich peptides
Based on L-enantiomer analog data; class-level transfer
Coupling efficiency Yield optimization Proline-rich peptides

Defined (R)-Configuration for D-Proline

Fmoc-d-pro-opfp bears the (R)-configuration at the proline α-carbon, enabling the precise incorporation of D-proline residues into peptide chains [1]. In contrast, the widely available Fmoc-L-Pro-OPfp (CAS 86060-90-4) bears the (S)-configuration and yields the L-enantiomer upon coupling. The optical rotation for the L-isomer is reported as α²⁵/D = -64.0 to -57.0° (c=1 in chloroform) ; the D-isomer would be expected to exhibit a rotation of opposite sign. This stereochemical distinction is non-negotiable for applications requiring a specific secondary structure, as D-amino acids are commonly employed to stabilize β-turns, enhance metabolic stability, or introduce conformational constraints.

Stereochemical identity
Supporting evidence
(R)-configuration (D-proline) vs. L-enantiomer (S)-configuration
Enantiomer selection determines peptide conformation
Enantiomers; opposite optical rotation signs
Stereochemistry Enantiomeric purity Chiral peptides

Stringent Purity and Moisture Specifications

Commercially available Fmoc-d-pro-opfp is supplied with a minimum purity of 98% and a maximum water content of 0.5% [1]. This purity specification is comparable to that of Fmoc-D-Pro-OH (e.g., Sigma-Aldrich reports ≥98.0% HPLC purity for Fmoc-D-Pro-OH) . However, the OPfp derivative offers the additional benefit of being pre-activated, eliminating the need for on-site activation and its associated purity degradation risks. The controlled water content is critical for Fmoc-SPPS, as moisture can interfere with activation and coupling steps.

Quality specification
Supporting evidence
Purity ≥98% min; water ≤0.5% max
Pre-activated building block with controlled moisture
Comparable purity to free acid; pre-activation adds workflow advantage
Quality control Reagent purity Peptide synthesis robustness

Fmoc-d-pro-opfp High-Value Applications


Proline-Rich AMPs and Collagen Mimetics Synthesis

The high coupling efficiency (>95%) of Fmoc-d-pro-opfp is critical for the successful synthesis of proline-rich sequences, such as those found in antimicrobial peptides (e.g., proline-rich AMPs like Bac7) and collagen mimetic peptides. In these sequences, multiple consecutive proline couplings can lead to significant cumulative yield loss when using in situ activation methods. The pre-activated OPfp ester ensures near-quantitative coupling at each step, maximizing crude purity and minimizing purification costs. The D-configuration of the proline residue is essential for inducing stable polyproline II helices, a structural motif often required for antimicrobial activity.

β-Turn Mimetics and Constrained Peptide Drugs

D-proline residues are frequently employed to stabilize β-turns in bioactive peptides, enhancing metabolic stability and target binding affinity . Fmoc-d-pro-opfp provides a reliable and efficient method for introducing these stereochemically defined building blocks into peptide sequences. The pre-activated nature of the OPfp ester minimizes racemization risk , preserving the (R)-configuration essential for the intended three-dimensional structure. This is particularly important in the development of therapeutic peptides, where even trace diastereomeric impurities can alter pharmacokinetic profiles and reduce efficacy.

High-Throughput Automated Peptide Synthesis

The exceptionally fast coupling kinetics of Fmoc-OPfp esters (30–45 seconds under microwave irradiation) [1] make Fmoc-d-pro-opfp an ideal reagent for high-throughput peptide synthesis platforms and automated SPPS workflows. The reduced coupling cycle time directly increases instrument throughput and decreases overall synthesis time, a key operational metric for peptide core facilities and contract research organizations. The pre-activated form also simplifies reagent handling, eliminating the need for separate activation steps and reducing the potential for operator error.

Glycosylated Peptides and Glycopeptide Conjugates

Fmoc-OPfp esters are particularly advantageous for the coupling of glycosylated amino acid building blocks, as the pre-activation avoids exposure of the acid-sensitive glycosidic linkages to coupling reagents [2]. In the synthesis of glycosylated hydroxyproline derivatives, the use of Nα-Fmoc Hyp OPfp has been shown to improve glycosidation yields [3]. By extension, Fmoc-d-pro-opfp can be employed in the synthesis of D-proline-containing glycopeptides, where maintaining the integrity of the carbohydrate moiety is paramount for biological activity in vaccine and therapeutic development.

Application
Selection Property
Validation Focus
Proline-rich antimicrobial peptide research
Pre-activated OPfp ester, D-configuration for polyproline II helices
Coupling yield and chiral fidelity in consecutive proline couplings
Constrained peptide and β-turn mimetic studies
Stereochemically defined D-proline incorporation
Enantiomeric purity and β-turn stabilization
High-throughput automated peptide synthesis
Fast coupling kinetics with pre-activated ester
Cycle time reduction and reproducibility
Glycopeptide and conjugate synthesis
Pre-activation avoids exposure of acid-sensitive glycosidic bonds
Glycosidic bond integrity and coupling yield

Technical Documentation Hub

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36 linked technical documents
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